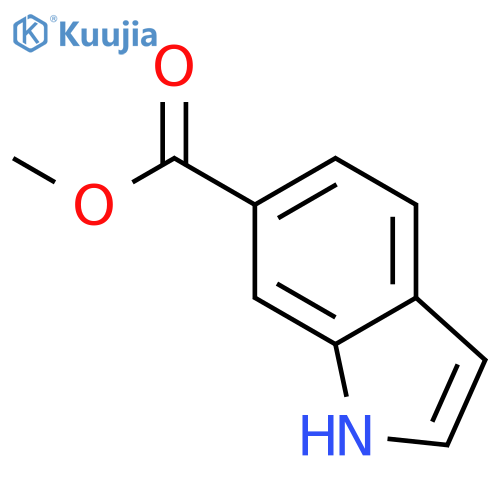

Cas no 50820-65-0 (Methyl 1H-indole-6-carboxylate)

50820-65-0 structure

商品名:Methyl 1H-indole-6-carboxylate

Methyl 1H-indole-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl indole-6-carboxylate

- Indole-6-carboxylic acid methyl ester

- methyl 1H-indole-6-carboxylate

- Methyl Indole-6-carb

- 1H-indole-6-carboxylic acid, methyl ester

- 1H-indole-6-carboxylic acid methyl ester

- Indole-7-carboxylate

- methylindole-6-carboxylate

- 6-carbomethoxyindole

- Indole-6-carboxylate

- PubChem1696

- 6-methoxycarbonylindole

- methyl-6-indolecarboxylate

- 5-Chloro-7-hydroxyindole

- methyl indole-6carboxylate

- methyl 6-indolecarboxylate

- methyl-indo

- SY002751

- A16067

- BDBM93021

- NS00120294

- CS-W017455

- FS-1436

- SCHEMBL145507

- EN300-184462

- methyl-indole-6-caroxylate

- DTXSID80348674

- M2042

- BCP26492

- Methyl indole-6-carboxylate, 97%

- I-2520

- HY-W016739

- AYYOZKHMSABVRP-UHFFFAOYSA-N

- 50820-65-0

- AM20040584

- methyl-indole-6-carboxylate

- Q-102578

- AKOS000321406

- AC-1393

- InChI=1/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H

- MFCD00211063

- FT-0628740

- CHEMBL4212523

- PB18468

- Methyl-(indol-6-yl)methanoate

- Z418671152

- ALBB-008919

- STK500478

- DB-014827

- Methyl 1H-indole-6-carboxylate

-

- MDL: MFCD00211063

- インチ: 1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3

- InChIKey: AYYOZKHMSABVRP-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C2C([H])=C([H])N([H])C=2C=1[H])=O

- BRN: 141837

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 42.1

- 互変異性体の数: 4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.253

- ゆうかいてん: 76-80 °C (lit.)

- ふってん: 331.7°C at 760 mmHg

- フラッシュポイント: 154.4℃

- 屈折率: 1.639

- PSA: 42.09000

- LogP: 1.95450

- ようかいせい: 不溶性

- かんど: 空気に敏感である

Methyl 1H-indole-6-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Methyl 1H-indole-6-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 1H-indole-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM103183-500g |

methyl 1H-indole-6-carboxylate |

50820-65-0 | 95%+ | 500g |

$627 | 2024-07-16 | |

| Ambeed | A238051-25g |

Methyl 1H-indole-6-carboxylate |

50820-65-0 | 98% | 25g |

$31.00 | 2022-03-29 | |

| TRC | M313480-10g |

Methyl Indole-6-carboxylate |

50820-65-0 | 10g |

$316.00 | 2023-05-17 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029664-100g |

Methyl 1H-indole-6-carboxylate |

50820-65-0 | 98% | 100g |

¥1336 | 2024-05-23 | |

| Apollo Scientific | OR10544-25g |

Methyl 1H-indole-6-carboxylate |

50820-65-0 | 98% | 25g |

£24.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D403996-1kg |

Methyl indole-6-carboxylate |

50820-65-0 | 97% | 1kg |

$2600 | 2024-06-05 | |

| Ambeed | A238051-10g |

Methyl 1H-indole-6-carboxylate |

50820-65-0 | 98% | 10g |

$17.00 | 2022-03-29 | |

| TRC | M313480-1g |

Methyl Indole-6-carboxylate |

50820-65-0 | 1g |

$75.00 | 2023-05-17 | ||

| TRC | M313480-2.5 g |

Methyl Indole-6-carboxylate |

50820-65-0 | 2.5 g |

85.00 | 2021-08-03 | ||

| TRC | M313480-25 g |

Methyl Indole-6-carboxylate |

50820-65-0 | 25g |

495.00 | 2021-08-03 |

Methyl 1H-indole-6-carboxylate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:50820-65-0)吲哚-6-甲酸甲酯

注文番号:LE3440284

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:43

価格 ($):discuss personally

Methyl 1H-indole-6-carboxylate 関連文献

-

Veeranjaneyulu Lanke,Kandikere Ramaiah Prabhu Chem. Commun. 2017 53 5117

-

Liang-Yong Mei,Xiang-Ying Tang,Min Shi Org. Biomol. Chem. 2014 12 1149

-

Xin-Rui Chen,Qian-Wen Zhang,Ge-Ge Tao,Jun Xuan,Hong-Ping Zhou,Yu-Peng Tian,Fei Li Org. Chem. Front. 2021 8 5994

-

Long Li,Chao Shu,Bo Zhou,Yong-Fei Yu,Xin-Yu Xiao,Long-Wu Ye Chem. Sci. 2014 5 4057

50820-65-0 (Methyl 1H-indole-6-carboxylate) 関連製品

- 133831-28-4(Methyl 3-formylindole-6-carboxylate)

- 1011-65-0(Methyl indole-5-carboxylate)

- 38896-30-9(Methyl quinoline-6-carboxylate)

- 197506-83-5(Methyl 3-formyl-1H-indole-5-carboxylate)

- 227960-12-5(5-Methylindole-3-carboxylic acid methyl ester)

- 942-24-5(Methyl indole-3-carboxylate)

- 39830-66-5(Methyl 1H-indole-4-carboxylate)

- 50614-84-1(Ethyl indole-4-carboxylate)

- 16675-62-0(Methyl quinoline-5-carboxylate)

- 32996-16-0(Ethyl Indole-5-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:50820-65-0)Methyl indole-6-carboxylate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:50820-65-0)Methyl 1H-indole-6-carboxylate

清らかである:99%

はかる:500g

価格 ($):449.0